molecular formula C24H21FN4OS B12461708 4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide

4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide

Cat. No.: B12461708
M. Wt: 432.5 g/mol
InChI Key: GAYDQRLSDKABMH-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol compound.

    Benzamide Formation: The final step involves the coupling of the triazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and triazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound in the active site of the target. The sulfanyl group can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-methylbenzyl)aniline
  • N-(4-fluorophenyl)-3-bromo-benzamide
  • N-(4-methylphenyl)-benzamide

Uniqueness

4-fluoro-N-(4-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide is unique due to the presence of the triazole ring and sulfanyl group, which are not commonly found together in similar compounds. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21FN4OS

Molecular Weight

432.5 g/mol

IUPAC Name

4-fluoro-N-[4-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C24H21FN4OS/c1-16-4-3-5-17(14-16)15-31-24-28-27-22(29(24)2)18-8-12-21(13-9-18)26-23(30)19-6-10-20(25)11-7-19/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

GAYDQRLSDKABMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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